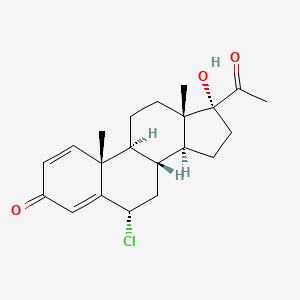
Cismadinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes for cismadinone involve the chlorination and hydroxylation of pregna-1,4-diene-3,20-dione. The reaction conditions typically include the use of chlorinating agents and specific catalysts to achieve the desired chlorination at the 6α position and hydroxylation at the 17α position
Chemical Reactions Analysis
Cismadinone undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl group, converting it into a ketone.
Reduction: The double bonds in the structure can be reduced to single bonds.
Substitution: The chlorine atom at the 6α position can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a synthetic steroidal progestin, it serves as a model compound for studying steroid chemistry and synthesis.
Biology: Its interactions with progesterone receptors make it a subject of interest in reproductive biology research.
Medicine: Although never marketed, its structure and activity provide insights into the development of progestin-based therapies.
Mechanism of Action
Cismadinone exerts its effects by binding to progesterone receptors, mimicking the action of natural progesterone. This binding leads to the activation of specific gene transcription pathways involved in reproductive processes. The molecular targets include the progesterone receptor, and the pathways involved are those regulating reproductive tissue development and function .
Comparison with Similar Compounds
Cismadinone is closely related to other 17α-hydroxyprogesterone derivatives, such as:
- Medroxyprogesterone acetate
- Megestrol acetate
- Hydroxyprogesterone caproate
Compared to these compounds, this compound’s unique feature is the presence of a chlorine atom at the 6α position, which influences its binding affinity and activity at the progesterone receptor . This structural difference highlights its uniqueness among similar steroidal progestins.
Properties
CAS No. |
54063-31-9 |
|---|---|
Molecular Formula |
C21H27ClO3 |
Molecular Weight |
362.9 g/mol |
IUPAC Name |
(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h4,7,10,14-16,18,25H,5-6,8-9,11H2,1-3H3/t14-,15+,16+,18+,19-,20+,21+/m1/s1 |
InChI Key |
RNSISAJHBSCDGC-SCUQKFFVSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)Cl)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)C=CC34C)Cl)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















